molecular formula C6H10ClN3O2 B2452431 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride CAS No. 2137510-85-9

2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

Cat. No. B2452431
M. Wt: 191.62
InChI Key: PRAUHBLHOJRBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is a compound that has been studied for its diverse pharmacological effects . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride”, involves the use of intermediate derivatization methods (IDMs). These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is determined by X-ray diffraction . The compound has a molecular formula of C6H9ClN2O2 .


Chemical Reactions Analysis

The chemical reactions involving “2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” are complex and involve multiple steps. For instance, the synthesis of pyrazole derivatives involves the use of intermediate derivatization methods (IDMs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO : ≥ 100 mg/mL (187.41 mM);Water : < 0.1 mg/mL (insoluble) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclisation Reactions: 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives are used in cyclisation reactions, forming various bicyclic heterocycles. These reactions are sensitive to reagents and reaction medium acidity, leading to diverse molecular structures (Smyth et al., 2007).
  • Complex Formation: The compound is involved in forming coordination complexes with metals like cobalt(II) and copper(II), demonstrating selective coordination properties (Hadda et al., 2007).

Applications in Molecular Synthesis

  • Synthesis of Pyrazole Derivatives: It is utilized in synthesizing various pyrazole derivatives, which have potential applications in pharmacology and materials science (Shen et al., 2012).
  • Development of Novel Ligands: The compound is used in creating ATCUN-like metal ion binding sites, contributing to the development of novel ligands and potential therapeutic agents (Boa et al., 2005).

Contributions to Green Chemistry

  • Environmentally Friendly Synthesis: It plays a role in one-pot, multi-component condensation reactions, aligning with the principles of green chemistry due to their efficiency and reduced environmental impact (Xiao et al., 2011).

Material Science and Engineering

  • Synthesis of Pyridine Derivatives: The compound is integral in the formation of pyrazolo[1,5-a]pyrimidines, which are significant in material science for their unique structural and functional properties (Martins et al., 2009).

Future Directions

The future directions of “2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” research could involve further exploration of its pharmacological effects, as well as its potential applications in the development of new pesticides .

properties

IUPAC Name

2-amino-2-(1-methylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-3-2-4(8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAUHBLHOJRBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.